Boiling Point Advantage for Thermal Processing
The para-substituted 4-acetoxy isomer exhibits a markedly lower boiling point compared to its ortho- and meta-substituted positional isomers, a property that confers practical advantages in thermal processing and vacuum deposition applications. At 760 mmHg, 4-Acetoxy-4'-pentyloxybenzophenone has a boiling point of 466.3±30.0°C , which is 7.2°C lower than the 3-isomer (473.5°C) and 13.8°C lower than the 2-isomer (480.1°C) . This trend is consistent with the para-isomer's greater molecular symmetry, which typically reduces intermolecular interactions in the liquid phase. The corresponding flash points follow the same rank order: 4-isomer 203.8°C < 3-isomer 207.2°C < 2-isomer 210.3°C .
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 466.3±30.0°C (4-Acetoxy-4'-pentyloxybenzophenone) |
| Comparator Or Baseline | 2-Acetoxy-4'-pentyloxybenzophenone: 480.1±30.0°C; 3-Acetoxy-4'-pentyloxybenzophenone: 473.5±30.0°C |
| Quantified Difference | Δ = -13.8°C vs. 2-isomer; Δ = -7.2°C vs. 3-isomer |
| Conditions | Predicted data generated via ACD/Labs Percepta Platform PhysChem Module at standard atmospheric pressure (760 mmHg) |
Why This Matters
The 14°C boiling point range across positionally isomeric acetoxy-benzophenones means that the 4-isomer offers the lowest energy requirement for thermal evaporation or distillation processes, a critical factor in vacuum deposition for organic electronics and in purification step design.
